Enantiomeric Configuration Control: (R) vs. (S) Absolute Stereochemistry
The target compound carries the (R) absolute configuration at the C-3 stereocenter (InChI /t7-/m1/s1) , while the closest commercial analog, tert-butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate (CAS 2613300-08-4), carries the opposite (S) configuration (InChI /t7-/m0/s1) . Both are sold at ≥95% purity . In chiral-pool synthesis, the use of the (R)-enantiomer vs. the (S)-enantiomer leads to diastereomeric products with distinct NMR chemical shifts, HPLC retention times, and, if the product is a bioactive molecule, different IC₅₀ values against protein targets. For example, in a Medicinal Chemistry campaign where the target requires a (2R)-configured downstream intermediate, employing the (S)-building block would yield the (2S)-epimer, which can show 10- to 100-fold differences in target binding (class-level inference based on typical chiral drug SAR) .
| Evidence Dimension | Absolute stereochemistry |
|---|---|
| Target Compound Data | (R)-configuration (InChI stereodescriptor /t7-/m1/s1); CAS 2567488-99-5; 95% purity |
| Comparator Or Baseline | (S)-configuration (InChI stereodescriptor /t7-/m0/s1); CAS 2613300-08-4; 95% purity |
| Quantified Difference | Opposite enantiomer; diastereomeric divergence in all chiral downstream products; typical factor of 10–100× difference in target binding affinity for epimeric final compounds (class-level SAR inference). |
| Conditions | Enantiomeric purity determined by chiral HPLC; absolute configuration assigned by X-ray crystallography on a representative intermediate (class verification method). |
Why This Matters
Procurement of the incorrect enantiomer leads to synthesis of diastereomeric products with measurably different biological or catalytic activity, directly compromising the validity of a SAR campaign or an asymmetric catalytic process.
